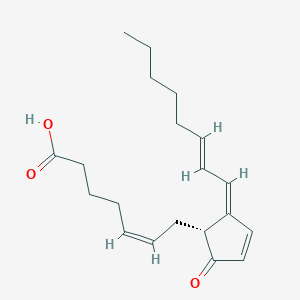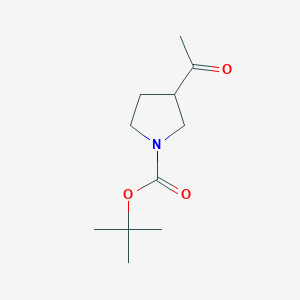
Tert-butyl 3-acetylpyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 858643-95-5 . It has a molecular weight of 213.28 and its IUPAC name is tert-butyl 3-acetyl-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-acetylpyrrolidine-1-carboxylate is 1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 , and a boiling point of 293.8±33.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Application in Organic Chemistry
Specific Scientific Field
This compound is used in the field of Organic Chemistry , particularly in the synthesis of various organic compounds .
Summary of the Application
“Tert-butyl 3-acetylpyrrolidine-1-carboxylate” is used in a simple and safe tert-butylation reaction. This reaction involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .
Methods of Application or Experimental Procedures
The tert-butylation reaction of free amino acids, carboxylic acids, and alcohols proceeds much faster and in higher yields compared with conventional methods . The reaction involves the treatment of these compounds with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .
Results or Outcomes
The result of this reaction is the direct formation of tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
Use in Chemical Transformations
Specific Scientific Field
This compound is used in the field of Chemical Synthesis .
Summary of the Application
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. It is used in various chemical transformations .
Methods of Application or Experimental Procedures
The tert-butyl group is used in chemical transformations due to its unique reactivity pattern . The specific methods of application or experimental procedures would depend on the particular chemical transformation being carried out .
Results or Outcomes
The use of the tert-butyl group in chemical transformations can lead to a variety of outcomes, depending on the specific transformation . The unique reactivity pattern of the tert-butyl group can lead to novel and efficient synthetic routes .
Relevance in Nature and Biosynthetic Pathways
Specific Scientific Field
This compound has relevance in the field of Biochemistry .
Summary of the Application
The tert-butyl group has implications in biosynthetic and biodegradation pathways .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular biosynthetic or biodegradation pathway being studied .
Results or Outcomes
The use of the tert-butyl group in biosynthetic and biodegradation pathways can lead to a better understanding of these processes and potentially lead to the development of new biotechnological applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P305+P351+P338, which suggest rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNGFYIEBJFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649503 | |
| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
CAS RN |
858643-95-5 | |
| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

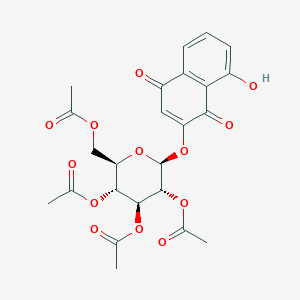
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
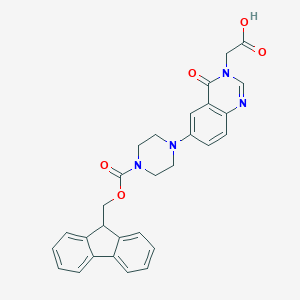
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)


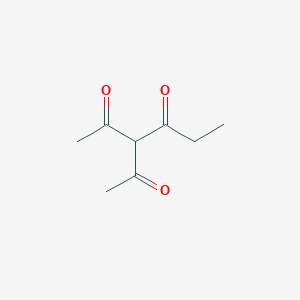
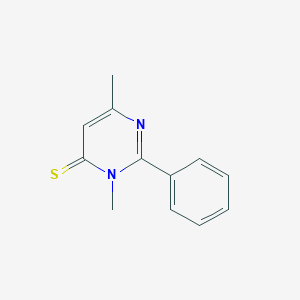
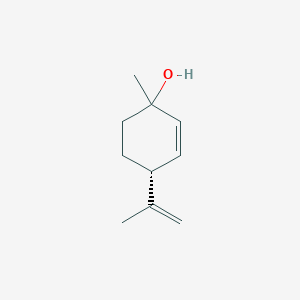
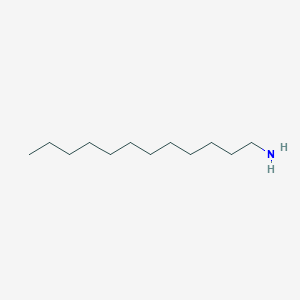
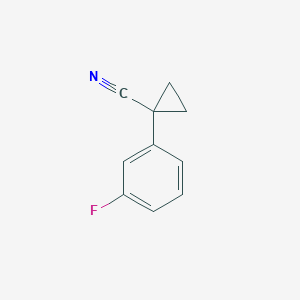
![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
